Cas no 328918-83-8 ([2-(4-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile)
328918-83-8 structure
Product Name:[2-(4-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile
CAS No:328918-83-8
MF:C12H9BrN2O
MW:277.116661787033
CID:2822297
Update Time:2023-08-07
[2-(4-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-(4-BROMOPHENYL)-5-METHYLOXAZOL-4-YL)ACETONITRILE
- [2-(4-bromophenyl)-5-methyloxazole-4-yl]-acetonitrile
- 4-bromophenyl-4-(cyanomethyl)5-methyloxazole
- 4-bromophenyl-4-(cyanomethyl)-5-methyloxazole
- [2-(4-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile
-
- Inchi: 1S/C12H9BrN2O/c1-8-11(6-7-14)15-12(16-8)9-2-4-10(13)5-3-9/h2-5H,6H2,1H3
- InChI Key: YQKQCAFUXMWRJI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC(CC#N)=C(C)O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 280
- XLogP3: 2.8
- Topological Polar Surface Area: 49.8
[2-(4-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517234-1g |
2-(2-(4-Bromophenyl)-5-methyloxazol-4-yl)acetonitrile |
328918-83-8 | 95% | 1g |
$*** | 2023-03-29 | |
| Crysdot LLC | CD11144386-1g |
2-(2-(4-Bromophenyl)-5-methyloxazol-4-yl)acetonitrile |
328918-83-8 | 95+% | 1g |
$550 | 2024-07-16 |
[2-(4-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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